4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid
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Overview
Description
4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a tetrahydropyran-4-carbonyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with the Boc group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amine under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce various oxidized derivatives .
Scientific Research Applications
4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis . The molecular targets and pathways involved are primarily related to its interaction with nucleophiles and electrophiles during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine-3-carboxylic acid: Similar in structure but lacks the tetrahydropyran-4-carbonyl group.
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Contains two Boc groups, providing additional protection for amines.
Uniqueness
4-Tert-butoxycarbonyl-1-(tetrahydropyran-4-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of both the Boc and tetrahydropyran-4-carbonyl groups, which offer dual protection and reactivity. This makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H26N2O6 |
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Molecular Weight |
342.39 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(oxane-4-carbonyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O6/c1-16(2,3)24-15(22)17-6-7-18(12(10-17)14(20)21)13(19)11-4-8-23-9-5-11/h11-12H,4-10H2,1-3H3,(H,20,21) |
InChI Key |
DQZMALVRZVNVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2CCOCC2 |
Origin of Product |
United States |
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